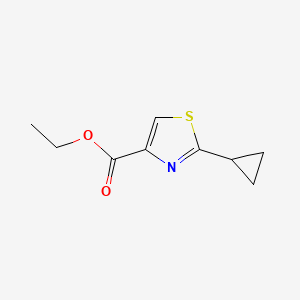
Ethyl 2-cyclopropylthiazole-4-carboxylate
Cat. No. B3020984
Key on ui cas rn:
135207-08-8
M. Wt: 197.26 g/mol
InChI Key: GBKDQEYZOBSGCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08629271B2
Procedure details


A solution of ethyl 2-(cyclopropanecarboxamido)-3-mercaptopropanoate (example 57, step a) (5 g) and tosic acid (0.875 g) in toluene (100 mL) was heated at reflux under Dean and Stark conditions overnight. The reaction was allowed to cool and the toluene solution was washed with saturated sodium hydrogen carbonate solution (3×100 mL) dried over sodium sulphate, filtered and evaporated. The resulting brown gum was redissolved in acetonitrile (100 mL). Manganese dioxide (40 g) was added and the mixture heated at reflux overnight. The reaction was filtered through Celite and the filter pad washed with MeCN (3×100 mL). The combined filtrate and washings were evaporated and the residue purified by silica gel chromatography eluting with 9:1 to 4:1 isohexane:ethyl acetate gradient. The fractions containing product were combined and evaporated to give the subtitled compound as a clear oil. Yield 0.15 g.
Name
ethyl 2-(cyclopropanecarboxamido)-3-mercaptopropanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
[CH:1]1([C:4]([NH:6][CH:7]([CH2:13][SH:14])[C:8]([O:10][CH2:11][CH3:12])=[O:9])=O)[CH2:3][CH2:2]1.CC1C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[CH:1]1([C:4]2[S:14][CH:13]=[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[N:6]=2)[CH2:3][CH2:2]1
|
Inputs


Step One
|
Name
|
ethyl 2-(cyclopropanecarboxamido)-3-mercaptopropanoate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)C(=O)NC(C(=O)OCC)CS
|
|
Name
|
|
|
Quantity
|
0.875 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux under Dean and Stark conditions overnight
|
|
Duration
|
8 (± 8) h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
WASH
|
Type
|
WASH
|
|
Details
|
the toluene solution was washed with saturated sodium hydrogen carbonate solution (3×100 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulphate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The resulting brown gum was redissolved in acetonitrile (100 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Manganese dioxide (40 g) was added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux overnight
|
|
Duration
|
8 (± 8) h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction was filtered through Celite
|
WASH
|
Type
|
WASH
|
|
Details
|
the filter pad washed with MeCN (3×100 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The combined filtrate and washings were evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue purified by silica gel chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with 9:1 to 4:1 isohexane
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The fractions containing product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CC1)C=1SC=C(N1)C(=O)OCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
